molecular formula C16H16N4S B12144083 4-Methyl-3-[(4-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole

4-Methyl-3-[(4-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole

Cat. No.: B12144083
M. Wt: 296.4 g/mol
InChI Key: MDDXTRQRJMJRPR-UHFFFAOYSA-N
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Description

4-Methyl-3-[(4-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted at positions 3, 4, and 4. The triazole ring is functionalized with:

  • 3-[(4-Methylphenyl)methylthio]: A thioether-linked 4-methylbenzyl group, which may contribute to π-π stacking interactions and metabolic stability.
  • 5-(2-Pyridyl): A nitrogen-rich aromatic substituent that can participate in hydrogen bonding and metal coordination, often associated with bioactivity .

Properties

Molecular Formula

C16H16N4S

Molecular Weight

296.4 g/mol

IUPAC Name

2-[4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C16H16N4S/c1-12-6-8-13(9-7-12)11-21-16-19-18-15(20(16)2)14-5-3-4-10-17-14/h3-10H,11H2,1-2H3

InChI Key

MDDXTRQRJMJRPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Mechanism

The synthesis begins with 3,3'-dimethylphenylphosphazoanilide and N'-acetyl-N-(2-pyridoyl)hydrazine, which undergo cyclocondensation in o-dichlorobenzene at elevated temperatures (463–473 K). The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic phosphorus center, followed by intramolecular cyclization to form the 1,2,4-triazole core. The o-dichlorobenzene solvent facilitates high-temperature stability, while the methylthio group is introduced via subsequent alkylation with methyl iodide.

Optimization of Reaction Conditions

Yields are highly dependent on solvent polarity and temperature control. Substituting o-dichlorobenzene with n-butanol reduces reaction efficiency due to lower boiling points (117°C vs. 180°C), resulting in incomplete cyclization. Tributylamine is preferred over sodium hydroxide as a base to minimize side reactions, achieving yields of 68–72%.

Carbazide Intermediate Route

Stepwise Synthesis Protocol

This method involves the formation of a carbazide intermediate (3) through the reaction of nicotinic acid hydrazide (1) with methyl isothiocyanate (2) in n-butanol. Alkaline conditions (pH 10–12) promote cyclization to 4-methyl-5-pyridin-3-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione (4), which is methylated using methyl iodide to yield the methylthio derivative (5).

Table 1: Key Reaction Parameters for Carbazide Route

StepReagentsSolventTemperatureYield
Carbazide formationMethyl isothiocyanaten-Butanol80°C85%
CyclizationTributylaminen-Butanol100°C78%
MethylationMethyl iodideDichloromethaneRT90%

Purification Techniques

Crude product (5) is purified via extraction with dichloromethane and precipitation in n-heptane. Recrystallization from isopropyl acetate enhances purity to >98%, as confirmed by HPLC.

Oxidation of Sulfide to Sulfone Derivatives

Catalytic Oxidation Process

The methylthio group in intermediate (5) is oxidized to a methanesulfonyl group using hydrogen peroxide (30%) and sodium tungstate dihydrate in aqueous sulfuric acid. The reaction proceeds at 50°C for 6 hours, with excess peroxide quenched by sodium bisulfite. Adjusting the pH to 3–4 induces precipitation of the sulfone derivative, yielding 82–85%.

Spectroscopic Characterization

  • IR Spectroscopy : S=O stretching vibrations at 1160–1180 cm⁻¹ confirm sulfone formation.

  • ¹H NMR : Methylthio protons appear as a singlet at δ 2.45 ppm, shifting to δ 3.12 ppm upon oxidation.

  • X-Ray Diffraction : Dihedral angles between the triazole ring and pyridyl/methylphenyl groups are 30.8° and 67.4°, respectively.

Alternative Pathways via Thiosemicarbazides

Cyclocondensation with Carbon Disulfide

Hydrazide precursors react with carbon disulfide in ethanolic potassium hydroxide to form thiosemicarbazides, which cyclize under reflux to 1,2,4-triazole-3-thiols. For example, furan-2-carboxylic acid hydrazide yields 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol (7) with 75% efficiency.

Limitations and Modifications

This route requires stringent pH control (pH 10–12) to avoid hydrolysis of the thiol group. Substituting furan with 4-methylbenzyl groups introduces steric hindrance, reducing yields to 60–65%.

Industrial-Scale Production Protocols

Patent-Based Methodologies

Large-scale synthesis (EP2379531A1, US20110306768A1) avoids intermediate isolation, combining carbazide formation, cyclization, and methylation in a single reactor. Key advantages include:

  • Reduced processing time (24 hours vs. 48 hours for stepwise methods).

  • Higher throughput (85–90% overall yield).

Table 2: Industrial vs. Laboratory-Scale Comparison

ParameterIndustrial ProcessLaboratory Process
Solventn-Butanolo-Dichlorobenzene
Temperature100°C180°C
Yield85%72%
Purity97% (HPLC)95% (HPLC)

Chemical Reactions Analysis

Substitution Reactions

The thioether (-S-) group in the compound allows nucleophilic substitution reactions. For instance:

Oxidation and Reduction

  • Oxidation : The thioether group can oxidize to sulfoxide (-SO-) or sulfone (-SO₂-) using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). This reactivity is common in triazole-thioethers.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridyl ring to piperidine, but this is less explored for this specific compound .

Complexation with Metal Ions

Triazole derivatives with pyridyl and thioether groups act as ligands for transition metals. For example:

  • Hg(II) Complexes : Triazole-thiones form stable complexes with Hg(II), as seen in studies of structurally similar compounds .

  • Ni(II) Coordination : Nickel complexes exhibit square-planar geometries, with the triazole ring acting as a bidentate ligand .

Mannich and Schiff Base Formation

  • Mannich Bases : Schiff bases react with morpholine and formaldehyde to yield Mannich adducts (11a–c ) with enhanced solubility and bioactivity .

Hydrolysis and Degradation

Under acidic or basic conditions, the triazole ring remains stable, but the thioether group hydrolyzes slowly:

  • Acidic Hydrolysis : Cleavage of the C–S bond generates mercaptan and substituted benzyl alcohol.

  • Alkaline Hydrolysis : Forms disulfides or sulfonic acids, depending on reaction conditions.

Biological Activity-Driven Reactions

  • Cytotoxicity : Derivatives like triazole-3-thiol (9 ) and triazolo[4,3-b]triazole (16 ) show significant anticancer activity against HCT-116 colon carcinoma cells (IC₅₀ = 4.16–6.15 μg/mL) .

  • Antimicrobial Modifications : S-Alkylation or N-functionalization enhances antimicrobial potency, as seen in related triazoles .

Table 1: Key Reactions and Outcomes

Reaction TypeReagents/ConditionsProduct/OutcomeYield (%)Reference
CyclocondensationCS₂, KOH, ethanol, reflux Oxadiazole-2-thione (5 )75
AlkylationCH₃I, KOH, ethanolMethylthio-oxadiazole (12 )77
Schiff Base FormationBenzaldehyde, heatImine-linked triazole (10a )78
Mannich ReactionMorpholine, formaldehyde, DMFMorpholinomethyl-triazole (11a )75
HydrazinolysisHydrazine hydrate, DMFHydrazino-triazole (13 )74

Scientific Research Applications

Antifungal Activity

Recent studies have indicated that compounds with triazole moieties exhibit significant antifungal properties. For instance, derivatives of 1,2,4-triazole have been synthesized and tested against various fungal strains. A study highlighted the efficacy of triazole derivatives against Candida species, showing that modifications to the triazole ring can lead to enhanced antifungal activity compared to traditional treatments like fluconazole .

Antibacterial Properties

The antibacterial potential of 4-Methyl-3-[(4-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole has also been investigated. Research has demonstrated that triazole derivatives can inhibit the growth of several bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. The mechanism often involves interference with bacterial cell wall synthesis or function .

Anticancer Activity

The compound's anticancer properties are supported by studies that have explored its ability to inhibit tumor growth. Molecular docking studies suggest that triazole derivatives can act as inhibitors of specific proteins involved in cancer cell proliferation. For example, a series of synthesized triazole compounds demonstrated significant antiproliferative effects on various cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways .

Fungicides

In agriculture, triazoles are widely used as fungicides due to their ability to disrupt fungal sterol biosynthesis. The compound's structure suggests potential use as a novel fungicide against crop pathogens. Research into the synthesis of new triazole-based fungicides indicates promising results in controlling diseases caused by fungi in crops .

Case Studies and Research Findings

Study Focus Findings
Study 1Antifungal ActivityDemonstrated efficacy against Candida albicans with MIC values ≤ 25 µg/mL .
Study 2Antibacterial ActivityShowed significant inhibition of Mycobacterium tuberculosis growth .
Study 3Anticancer ActivityIdentified as a potent inhibitor of tumor cell proliferation through molecular docking studies .
Study 4Agricultural UsePotential application as a novel fungicide for crop protection against fungal pathogens .

Mechanism of Action

The mechanism of action of 4-Methyl-3-[(4-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, it may interact with DNA or proteins in cancer cells, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among 1,2,4-triazole derivatives and their implications are summarized below:

Compound Name / Substituents Key Features Biological/Physicochemical Properties Reference
Target Compound : 4-Methyl-3-[(4-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole - 2-Pyridyl group at C5
- Methylphenylthioether at C3
- Methyl at C4
Likely moderate lipophilicity; potential for antimicrobial or antitumor activity due to pyridyl and thioether motifs.
5-((5-Bromofuran-2-yl)-4-methyl-3-thioheptyl)-1,2,4-triazole - Bromofuran substituent
- Long aliphatic chain
Anticancer activity (selective cytotoxicity); LD₅₀ = 1245 mg/kg (low toxicity, Class IV) .
3,5-Bis(4-methylthiophenyl)-4H-1,2,4-triazole Dual methylthiophenyl groups High corrosion inhibition efficiency (93.5%) in acidic environments .
4-(4-Methylphenyl)-5-(4-pyridyl)-1,2,4-triazole 4-Pyridyl vs. 2-pyridyl isomer Reduced anthelmintic activity compared to 2-pyridyl derivatives .
3-[(2-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole Fluorine atom in thioether substituent Enhanced electronic effects; potential for improved metabolic stability .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is likely lower than tert-butyl-substituted analogues (e.g., 3-[(4-tert-butylbenzyl)thio] derivatives) but higher than fluorophenyl variants .
  • Corrosion Inhibition: Thioether and pyridyl groups enhance adsorption on metal surfaces. The target compound’s efficiency may fall between 3,5-bis(4-methylthiophenyl)-triazole (93.5%) and 5-amino-3-methylthio-triazole (82%) .

Biological Activity

4-Methyl-3-[(4-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole is a synthetic compound that belongs to the class of 1,2,4-triazoles. This compound has garnered attention due to its diverse biological activities, including antiviral, anticancer, and antifungal properties. This article reviews the current understanding of its biological activity based on various studies and findings.

Chemical Structure and Properties

The chemical structure of 4-Methyl-3-[(4-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole can be represented as follows:

C15H16N4S\text{C}_{15}\text{H}_{16}\text{N}_4\text{S}

This structure features a triazole ring, which is known for its biological activity across various therapeutic areas.

Antiviral Activity

Research has indicated that triazole derivatives exhibit significant antiviral properties. For instance, compounds similar to 4-Methyl-3-[(4-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole have been tested against various viruses. A study highlighted that triazole derivatives could inhibit viral replication by interfering with viral polymerases or other critical enzymes involved in the viral life cycle .

Anticancer Effects

The anticancer potential of triazole derivatives has been a focal point in recent studies. A specific study investigated the cytotoxic effects of a related triazole derivative on melanoma cells. The results showed that the compound induced cell cycle arrest and exhibited selective cytotoxicity towards cancer cells compared to normal cells . This suggests that 4-Methyl-3-[(4-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole may also possess similar anticancer properties.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. They work by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. Studies have demonstrated that certain triazole derivatives effectively combat fungal infections by disrupting membrane integrity . The specific activity of 4-Methyl-3-[(4-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole against various fungal strains remains an area for further exploration.

Research Findings and Case Studies

Study Findings Biological Activity
Study AIndicated significant antiviral activity against HIV-1 strainsAntiviral
Study BShowed selective cytotoxicity in melanoma cells with cell cycle arrest at S phaseAnticancer
Study CDemonstrated antifungal properties against Candida speciesAntifungal

Case Study: Anticancer Activity

A notable case study involved evaluating the effects of a related triazole derivative on human melanoma cells (VMM917). The study utilized MTT assays to determine cytotoxicity and flow cytometry for cell cycle analysis. The derivative exhibited a 4.9-fold increase in cytotoxicity towards cancerous cells compared to normal cells and significantly reduced melanin production in treated cells . This suggests potential use in melanoma therapy.

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Ethanol or water enhances yield due to polarity matching with intermediates .
  • Temperature Control : Reflux (70–80°C) ensures complete cyclization without decomposition .
  • Stoichiometry : Excess alkylating agent (1.2–1.5 equivalents) minimizes side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .

(Basic) Which spectroscopic and chromatographic methods are most effective for confirming the structure of this triazole derivative?

Methodological Answer:

  • ¹H/¹³C-NMR : Assigns protons and carbons in the triazole ring (e.g., pyridyl protons at δ 7.5–8.5 ppm) and methylthio groups (δ 2.3–2.5 ppm) .
  • LC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 337) and fragmentation patterns .
  • IR Spectroscopy : Identifies N–H stretches (3200–3400 cm⁻¹) and C=S vibrations (1250–1300 cm⁻¹) .
  • Elemental Analysis : Validates C, H, N, S content within ±0.3% of theoretical values .

Cross-Validation : Combine multiple techniques to resolve ambiguities, such as distinguishing thione-thiol tautomers via NMR solvent effects .

(Advanced) How can molecular docking and ADME analysis be applied to predict biological activity and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking (e.g., AutoDock Vina) :
    • Target Selection : Prioritize enzymes like COX-2 or bacterial FabH based on structural homology .
    • Scoring Metrics : Use binding energy (ΔG ≤ −7 kcal/mol) and hydrogen-bond interactions with active-site residues (e.g., Arg120 in COX-2) .
  • ADME Prediction (SwissADME) :
    • Lipophilicity : LogP ≤3 ensures membrane permeability .
    • Bioavailability : ≥30% oral bioavailability predicted via topological polar surface area (TPSA <140 Ų) .
  • Validation : Compare docking results with in vitro assays (e.g., MIC values for antibacterial activity) .

(Advanced) What strategies resolve contradictions in biological activity data across 1,2,4-triazole-3-thione derivatives?

Methodological Answer:

  • Systematic SAR Studies : Vary substituents (e.g., pyridyl vs. phenyl groups) to isolate contributions to activity .
  • In Silico/In Vitro Correlation : Adjust docking parameters (e.g., solvation effects) to align with experimental IC₅₀ values .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups enhance antifungal activity) .

(Basic) What are key considerations in designing Mannich base derivatives to enhance biological activity?

Methodological Answer:

  • Amine Selection : Use secondary amines (e.g., morpholine) to improve solubility and target affinity .
  • Reaction Conditions : Conduct Mannich reactions in ethanol/water (1:1) at pH 4–5 to stabilize intermediates .
  • Purification : Recrystallize from ethanol/dichloromethane to remove unreacted amines .

(Advanced) How does thione-thiol tautomerism influence chemical reactivity and stability under varying pH?

Methodological Answer:

  • Tautomer Identification : DFT calculations (B3LYP/6-311+G**) predict thione form dominance in nonpolar solvents, while thiol forms prevail in basic media .
  • pH-Dependent Stability : At pH >10, deprotonation of thiol (-SH) increases nucleophilicity, enhancing alkylation rates .
  • Spectroscopic Evidence : IR C=S stretches (1250 cm⁻¹) confirm thione form; disappearance in basic media supports tautomer shift .

(Advanced) What methodological approaches analyze electronic structure and tautomeric equilibria in heterocyclic thiones?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian09 with M06-2X functional to compute HOMO-LUMO gaps and Fukui indices for reactivity hotspots .
  • NMR Titration : Monitor ¹H shifts of adjacent protons (e.g., pyridyl H) to track tautomer ratios in DMSO-d₆ vs. D₂O .
  • X-ray Crystallography : Resolve crystal packing effects on tautomer preference (e.g., thione form in P2₁/c space group) .

(Basic) How are S-alkyl derivatives synthesized, and what role does solvent play?

Methodological Answer:

  • S-Alkylation Protocol :
    • React triazole-thiol with 4-methylbenzyl bromide in NaOH/ethanol (1:1) at 60°C for 6 hours .
    • Quench with HCl, extract with ethyl acetate, and dry over Na₂SO₄ .
  • Solvent Impact :
    • Polar Protic (Water) : Accelerates reaction but may hydrolyze sensitive groups .
    • Polar Aprotic (DMF) : Enhances solubility of bulky alkylating agents but complicates purification .

(Advanced) How can in silico and experimental bioactivity discrepancies be addressed in SAR studies?

Methodological Answer:

  • Parametric Adjustments : Include explicit water molecules in docking to mimic solvation .
  • Dynamic Simulations : Run MD simulations (100 ns) to assess binding mode stability .
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to measure actual binding constants .

(Basic) What steps are critical for scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Catalyst Optimization : Increase Pd/C loading (0.5→1.0 mol%) to maintain turnover in cross-coupling steps .
  • Solvent Volume : Scale ethanol proportionally (e.g., 10 mL/g substrate) to avoid viscosity issues .
  • Purification at Scale : Replace column chromatography with recrystallization (ethanol/water) for cost efficiency .

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